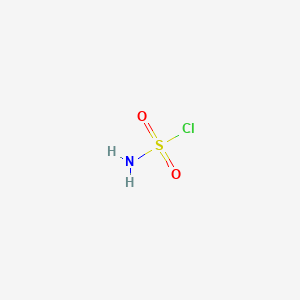

Sulfamoyl chloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamoyl chloride can be synthesized through several methods. One common method involves the reaction of sulfamic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:

H2NSO3H+SOCl2→H2NSO2Cl+SO2+HCl

Another method involves the reaction of sulfamic acid with phosphorus pentachloride:

H2NSO3H+PCl5→H2NSO2Cl+POCl3+HCl

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of sulfamic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Radical Hydrosulfamoylation of Alkenes

A photoredox-catalyzed method enables anti-Markovnikov hydrosulfamoylation of electron-deficient alkenes under mild conditions .

Key Features

-

Catalyst System : Eosin Y (0.5 mol%) with tris(trimethylsilyl)silane (TTMSS)

-

Conditions : MeCN solvent, blue LED (470 nm), RT, 4-16 h

-

Scope :

Alkene Type Example Substrate Yield (%) Diastereoselectivity Acrylates Benzyl acrylate 92 N/A Methacrylates Methyl methacrylate 85 3:1 dr α,β-Unsaturated ketones Cyclohexenone 78 Not reported

Mechanism :

-

Eosin Y* oxidizes TTMSS to generate silyl radical (A)

-

Cl abstraction from sulfamoyl chloride forms sulfamoyl radical (B)

-

Radical addition to alkene yields stabilized carbon radical (C)

Palladium-Catalyzed Suzuki-Miyaura Coupling

Sulfamoyl chlorides participate in cross-couplings with boronic acids, forming aryl sulfonamides .

Optimized Conditions :

-

Catalyst : PdCl₂(PhCN)₂ with tris(2,6-dimethoxyphenyl)phosphine

-

Base : Na₂HPO₄

-

Solvent : THF/MeCN (3:1)

-

Temperature : 80°C

Substrate Compatibility :

| Boronic Acid | This compound | Yield (%) | Byproduct Formation |

|---|---|---|---|

| 2-Naphthaleneboronic | Morpholine-derived | 71 | <5% desulfonylation |

| 4-CF₃-phenylboronic | Piperidine-derived | 68 | 8% |

| Vinylboronic pinacol | Azepane-derived | 63 | 12% |

Critical Factors :

-

Electron-rich, bulky ligands enhance oxidative addition efficiency

-

Polar aprotic solvent mixtures improve coupling yields

Nucleophilic Substitution Reactions

This compound reacts with amines through classical Sₙ2 mechanisms:

General Reaction :

H₂NSO₂Cl + R₂NH → R₂NSO₂NH₂ + HCl

Kinetic Data :

| Amine Basicity (pK₃) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 10.5 (piperidine) | 2 | 98 |

| 8.9 (pyrrolidine) | 3 | 95 |

| 4.7 (aniline) | 24 | 42 |

Steric hindrance significantly impacts reactivity, with secondary amines showing faster kinetics than primary or aromatic amines .

Hydrolysis Pathways

Controlled hydrolysis yields sulfamic acid derivatives:

Competing Pathways :

| Condition | Major Product | Byproduct |

|---|---|---|

| Aqueous HCl (RT) | Sulfamic acid (H₂NSO₃H) | NH₃ |

| Basic H₂O (0°C) | Sulfamate salts | Cl⁻ |

Kinetic studies show pH-dependent selectivity, with optimal sulfamic acid formation at pH 4-6 .

Oxidative Functionalization

Controlled oxidation transforms this compound into high-value intermediates:

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ (30%) | Sulfonamide-N-oxide | Chiral auxiliaries |

| KMnO₄ | Sulfonic acid | Surfactant synthesis |

| O₃ | Sulfonyl nitrene | Photoresist components |

These transformations demonstrate this compound's versatility in producing sulfur(VI) derivatives with distinct electronic properties .

This systematic analysis highlights this compound as a linchpin for C-S bond formation, with modern methodologies overcoming historical limitations in selectivity and functional group tolerance. The integration of photoredox and transition metal catalysis has particularly expanded its synthetic utility, enabling efficient access to structurally diverse sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Sulfamoyl chloride serves as a critical intermediate in the synthesis of various biologically active compounds. Its derivatives are widely used in pharmaceuticals, particularly as sulfonamide antibiotics and in the development of new drugs.

- Sulfonamide Antibiotics : this compound is integral to synthesizing sulfonamide antibiotics, which exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. The compound reacts with amines to form sulfonamides, which are essential in treating bacterial infections.

- Novel Drug Development : Recent studies have highlighted this compound's utility in synthesizing complex drug scaffolds. For instance, a protocol utilizing sulfamoyl chlorides has been developed for the hydrosulfamoylation of alkenes under blue-light activation, yielding aliphatic sulfonamides that are valuable in drug discovery .

Agricultural Chemistry

This compound is also significant in developing herbicides and plant growth regulators. Research indicates that derivatives of this compound can act as intermediates for creating herbicidal compounds with potent activity.

- Herbicidal Applications : Compounds derived from this compound have been shown to possess herbicidal properties. For example, N-heterocyclic-N'-pyrrolesulfonamides synthesized from sulfamoyl chlorides exhibit effective herbicidal activity .

Synthetic Methodologies

This compound is employed in various synthetic pathways due to its reactivity and ability to form stable intermediates.

- Formation of Sulfonamide Bonds : It is commonly used in reactions to form sulfonamide bonds, which are crucial for synthesizing a wide range of organic compounds. The compound's reactivity with alcohols and amines allows for the efficient production of sulfonamide derivatives .

- Palladium-Catalyzed Reactions : In recent advancements, sulfamoyl chlorides have been utilized as electrophiles in palladium-catalyzed Suzuki–Miyaura coupling reactions. This method facilitates the synthesis of aryl sulfonamides without the need for oxidants, demonstrating high functional group tolerance .

Case Study 1: Hydrosulfamoylation Protocol

A recent study detailed a protocol using sulfamoyl chlorides for the hydrosulfamoylation of electron-deficient alkenes. This method demonstrated scalability and broad functional group tolerance, making it suitable for late-stage functionalization in drug development .

Case Study 2: Herbicidal Compounds

Research focused on N-substituted sulfamoyl chlorides revealed their potential as intermediates for synthesizing herbicidal N-heterocyclic compounds. These compounds showed significant efficacy against various weeds, highlighting the agricultural applications of this compound derivatives .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of sulfamoyl chloride involves its high reactivity towards nucleophiles. The sulfur atom in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamides and sulfonates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 7778-42-9

- Molecular Formula: ClH₂NO₂S

- Molecular Weight : 115.54 g/mol

- Physical Properties : Density 1.787 g/cm³; melting point 40–41°C .

Synthetic Utility: Sulfamoyl chloride is a reactive intermediate widely used to introduce the sulfamoyl (-SO₂NH₂) group into organic molecules. It is synthesized via chlorination of sulfamic acid or related precursors and employed in the preparation of sulfonamide derivatives, which are pivotal in medicinal chemistry for their antibacterial, anticancer, and enzyme-inhibiting properties . For example, it reacts with amines (e.g., steroidal amines, aminobenzensulfonamides) to yield sulfamoylated products under basic conditions (e.g., Et₃N, NaH) .

Comparison with Similar Compounds

Structural and Functional Analogues

Substituted Sulfamoyl Chlorides

Sulfonyl Chlorides

Reactivity and Stability

- This compound: Highly reactive due to the electronegative Cl and -NH₂ group. Reacts with amines, alcohols, and thiols to form sulfonamides, sulfamates, or sulfonothioates. Prone to hydrolysis, requiring anhydrous conditions .

- Substituted Derivatives :

- Dimethylthis compound : Reduced hydrolysis susceptibility due to steric protection of the sulfamoyl group. Preferentially reacts with strong nucleophiles (e.g., alkoxide ions) .

- Benzyl(methyl)this compound : Stabilized by the benzyl group; used in stepwise syntheses requiring controlled reactivity .

Biological Activity

Sulfamoyl chloride, a derivative of sulfonamide, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonamide group attached to a chloride ion. Its general structure can be represented as:

where R represents an organic substituent. The synthesis typically involves the reaction of sulfamoyl derivatives with thionyl chloride or phosphorus oxychloride, leading to the formation of this compound under mild conditions .

Antibacterial Properties

This compound and its derivatives have shown significant antibacterial activity. For instance, studies have demonstrated that sulfamoyl compounds possess strong inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. A notable example is the compound 7v , which exhibited potent activity against Salmonella typhi and Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mM .

Enzyme Inhibition

Sulfamoyl compounds have also been investigated for their enzyme inhibition capabilities. They have been found to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions such as Alzheimer's disease and urinary tract infections, respectively. The compound 5d , for instance, demonstrated an AChE inhibitory activity with an IC50 value of 0.95 mM .

Case Studies

- Synthesis and Evaluation of Sulfamoyl Benzamide Derivatives : A study focused on synthesizing sulfamoyl-benzamide derivatives aimed at inhibiting human NTPDases (nucleotide triphosphate diphosphohydrolases). Among the synthesized compounds, 3f showed selective inhibition of h-NTPDase2 with an IC50 value of 0.29 ± 0.07 μM, indicating its potential as a therapeutic agent for pathological conditions associated with h-NTPDase activity .

- Anticancer Activity : Research has also highlighted the anticancer properties of sulfamoyl derivatives. For example, sulfamoyl-salicylamide derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that compound IV effectively induced cell cycle arrest by preventing tubulin polymerization . This suggests that sulfamoyl compounds could be explored further for cancer treatment.

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target/Organism | IC50/MIC Value |

|---|---|---|---|

| 3f | Enzyme Inhibition | h-NTPDase2 | 0.29 ± 0.07 μM |

| 7v | Antibacterial | Salmonella typhi | 0.5 - 1.0 mM |

| 5d | Enzyme Inhibition | AChE | 0.95 mM |

| IV | Anticancer | MCF-7 & MDA-MB-231 | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sulfamoyl chloride derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via chlorination of sulfonamide precursors using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, 2-(N-aryl)sulfamoyl acetyl chlorides are prepared by reacting sulfonamide acetic acids with excess chlorinating agents under anhydrous conditions . Purity validation involves:

- 1H NMR spectroscopy : Characteristic peaks for CH₂ groups (δ 4.29–4.44 ppm) and aromatic protons confirm structural integrity .

- HRMS (High-Resolution Mass Spectrometry) : Matches between observed [M+H]+ values and calculated masses (e.g., 264.0037 vs. 263.0019 for C₉H₁₀ClNO₄S) ensure molecular accuracy .

- Melting point analysis : Sharp melting ranges (e.g., 147–149°C for 14a) indicate high crystallinity and purity .

Q. How should this compound be stored to prevent decomposition, and what are its key stability challenges?

this compound derivatives are hygroscopic and decompose in aqueous environments. Key storage guidelines include:

- Temperature : Store below +30°C in airtight containers to avoid hydrolysis .

- Solvent compatibility : Use anhydrous solvents like dichloromethane or toluene during synthesis to minimize side reactions .

- Handling : Conduct reactions under inert atmospheres (e.g., nitrogen or argon) to suppress moisture-induced degradation .

Q. What spectroscopic techniques are essential for characterizing this compound intermediates?

A combination of techniques is required:

- 1H NMR : Identifies substituents on aromatic rings (e.g., methoxy groups at δ 3.73–3.94 ppm) and NH protons (δ 9.76–10.22 ppm) .

- IR spectroscopy : Detects S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Elemental analysis : Validates stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives in multistep syntheses?

Optimization strategies include:

- Stoichiometric adjustments : Using 2–3 equivalents of chlorinating agents (e.g., oxalyl chloride) to drive reactions to completion .

- Catalysis : Adding catalytic DMF (5 drops) accelerates acyl chloride formation via intermediate iminium complexes .

- Workup modifications : Triturating crude products with hexane/diethyl ether (1:1) removes unreacted starting materials, enhancing purity .

Q. What methodologies address contradictions in reported reactivity or stability data for this compound derivatives?

Discrepancies often arise from variations in experimental conditions. To resolve these:

- Cross-validate solvents : Compare reactivity in polar aprotic (e.g., DMA) vs. nonpolar solvents (e.g., toluene) .

- Control moisture levels : Use Karl Fischer titration to quantify trace water in reagents, which affects hydrolysis rates .

- Reproduce literature protocols : Detailed replication of published methods (e.g., stirring times, temperature gradients) identifies critical variables .

Q. How can computational chemistry support the design of this compound-based bioactive compounds?

Computational approaches include:

- DFT (Density Functional Theory) : Predicts electrophilic reactivity at the sulfur center, guiding substituent selection for target interactions .

- Molecular docking : Models interactions between sulfamoyl fluorides and enzymes (e.g., carbonic anhydrase) to prioritize synthetic targets .

- Solvent effect simulations : COSMO-RS calculations assess solvent compatibility and stability .

Q. What strategies mitigate decomposition during the synthesis of this compound analogs with electron-withdrawing groups?

Electron-deficient derivatives (e.g., nitro-substituted aryl rings) are prone to side reactions. Mitigation involves:

- Low-temperature synthesis : Conduct reactions at 0–5°C to stabilize intermediates .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups via acetylation) before chlorination .

- In situ monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points .

Q. Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

Follow journal guidelines such as those from the Beilstein Journal of Organic Chemistry:

- Detailed methods : Specify stoichiometry, solvent volumes, and purification techniques (e.g., trituration vs. column chromatography) .

- Supporting information : Include NMR spectra, HRMS data, and crystallographic files (if available) in supplementary materials .

- Negative results : Report failed conditions (e.g., alternative reagents or temperatures) to aid troubleshooting .

Tables for Key Data

| Derivative | Melting Point (°C) | 1H NMR (δ, ppm) | HRMS [M+H]+ |

|---|---|---|---|

| 14a (Methoxyphenyl) | 147–149 | 3.73 (OCH₃), 4.29 (CH₂) | 264.0037 |

| 14b (Nitro-methoxyphenyl) | 136–138 | 3.91 (OCH₃), 4.44 (CH₂) | 308.9896 |

| 14c (Hydroxy-methoxyphenyl) | 129–131 | 3.94 (OCH₃), 4.38 (CH₂) | 280.0000 |

| Data sourced from synthesis protocols in . |

Properties

IUPAC Name |

sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVHSLSRLSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228396 | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-42-9 | |

| Record name | Chlorosulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.